[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate
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Overview
Description
The compound [(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers, hydroxyl groups, methoxy groups, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the formation of the core structure, followed by the introduction of various functional groups through a series of reactions such as hydroxylation, methoxylation, and cyclization. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pimecrolimus: A compound with a similar structure and mechanism of action, used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar structure, used to prevent organ transplant rejection.
Sirolimus: A compound with a similar mechanism of action, used as an immunosuppressant and anticancer agent.
Uniqueness
The uniqueness of [(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
143210-33-7 |
---|---|
Molecular Formula |
C43H69NO11 |
Molecular Weight |
776.0 g/mol |
IUPAC Name |
[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate |
InChI |
InChI=1S/C43H69NO11/c1-10-13-32(19-26(2)18-27(3)20-38(52-8)41-39(53-9)22-29(5)42(49)55-41)36(48)24-35(47)30(6)40(54-43(50)33-14-11-12-17-44(33)25-45)28(4)21-31-15-16-34(46)37(23-31)51-7/h10,19,21,25,27,29-35,37-41,46-47H,1,11-18,20,22-24H2,2-9H3/b26-19+,28-21+/t27-,29+,30+,31-,32+,33-,34+,35-,37+,38-,39-,40+,41+/m0/s1 |
InChI Key |
LUBLZMAEBCCRLW-HTLAODBJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](OC1=O)[C@H](C[C@@H](C)C/C(=C/[C@@H](CC=C)C(=O)C[C@@H]([C@@H](C)[C@@H](/C(=C/[C@@H]2CC[C@H]([C@@H](C2)OC)O)/C)OC(=O)[C@@H]3CCCCN3C=O)O)/C)OC)OC |
Canonical SMILES |
CC1CC(C(OC1=O)C(CC(C)CC(=CC(CC=C)C(=O)CC(C(C)C(C(=CC2CCC(C(C2)OC)O)C)OC(=O)C3CCCCN3C=O)O)C)OC)OC |
Origin of Product |
United States |
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